molecular formula C7H9BFNO3 B8206724 (5-Ethoxy-2-fluoropyridin-3-yl)boronic acid

(5-Ethoxy-2-fluoropyridin-3-yl)boronic acid

Cat. No.: B8206724
M. Wt: 184.96 g/mol
InChI Key: WOWNXUKYTFVESG-UHFFFAOYSA-N
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Description

(5-Ethoxy-2-fluoropyridin-3-yl)boronic acid is a pyridine-derived boronic acid with an ethoxy group at position 5, a fluorine atom at position 2, and a boronic acid (-B(OH)₂) moiety at position 2. This compound belongs to the class of heteroaryl boronic acids, which are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . The ethoxy and fluorine substituents modulate electronic and steric properties, influencing its reactivity, acidity (pKa), and binding affinity in biological or chemical contexts.

Properties

IUPAC Name

(5-ethoxy-2-fluoropyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BFNO3/c1-2-13-5-3-6(8(11)12)7(9)10-4-5/h3-4,11-12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWNXUKYTFVESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1F)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (5-Ethoxy-2-fluoropyridin-3-yl)boronic acid typically involves the reaction of 5-ethoxy-2-fluoropyridine with a boron-containing reagent under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base to facilitate the formation of the boronic acid derivative . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.

Chemical Reactions Analysis

(5-Ethoxy-2-fluoropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or toluene. The major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted pyridine derivatives.

Scientific Research Applications

(5-Ethoxy-2-fluoropyridin-3-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Ethoxy-2-fluoropyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The molecular pathways involved often include the formation of boronate esters and other boron-containing intermediates .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Acidity (pKa)

The pKa of boronic acids is critical for their reactivity and applications. Electron-withdrawing groups (EWGs) lower pKa by stabilizing the boronate conjugate base, while electron-donating groups (EDGs) increase pKa.

  • (5-Ethoxy-2-fluoropyridin-3-yl)boronic acid :

    • The 2-fluoro substituent (EWG) enhances acidity through inductive effects.
    • The 5-ethoxy group (EDG via oxygen’s lone pairs) may partially counteract the fluorine’s effect.
    • Estimated pKa: ~8.5 (based on analogous compounds) .
  • (5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid (CAS: 1072944-13-8):

    • The 5-chloro (stronger EWG than ethoxy) and 2-fluoro substituents synergistically lower pKa.
    • Estimated pKa: ~7.8 .
  • Phenyl boronic acid :

    • Lacking heteroatom substituents, it has a higher pKa (~8.8), limiting its utility in physiological applications .
Table 1: Comparative Acidity and Substituent Effects
Compound Substituents pKa (Estimated/Reported) Key Effects
This compound 5-OEt, 2-F, 3-B(OH)₂ ~8.5 Balanced EWG/EDG effects
(5-Chloro-2-fluoro-4-methylpyridin-3-yl)boronic acid 5-Cl, 2-F, 4-Me, 3-B(OH)₂ ~7.8 Strong EWG dominance
Phenyl boronic acid None ~8.8 Limited physiological applicability

Biological Activity

(5-Ethoxy-2-fluoropyridin-3-yl)boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, making them valuable in drug discovery and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₉BFNO₃
  • Molecular Weight : 184.96 g/mol
  • CAS Number : Not specified in the sources

The biological activity of this compound primarily involves its interaction with enzymes and receptors. Boronic acids typically act as reversible inhibitors by forming covalent bonds with diols or other nucleophilic sites on proteins. This compound may exhibit the following mechanisms:

  • Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, potentially affecting lipid metabolism and other critical biological processes.
  • Cell Signaling Modulation : By interacting with specific receptors, it may modulate signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Recent studies have indicated that boronic acids can inhibit cancer cell proliferation by targeting proteasome activity. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines:

CompoundTargetIC₅₀ Value (µM)Reference
BF102TEM-14.60
BF175SREBP0.4
This compoundTBDTBDTBD

These findings suggest that this compound could be developed as a lead compound for anticancer therapies.

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. They can act as inhibitors of β-lactamases, which are enzymes produced by bacteria to resist β-lactam antibiotics. The design of boronic acid derivatives has led to compounds with enhanced activity against resistant bacterial strains:

CompoundTarget EnzymeKi Value (µM)Reference
Compound AClass C β-lactamases0.004
Compound BClass C β-lactamases0.008

These compounds demonstrate the potential of boronic acids like this compound in combating antibiotic resistance.

Case Studies

  • In Vivo Studies : Preliminary in vivo studies have indicated that boronic acid derivatives exhibit low toxicity profiles while maintaining efficacy against target cells. For example, a related compound demonstrated no significant toxicity at high doses in mice .
  • Pharmacokinetics : Research has shown that modifications to boronic acids can improve their pharmacokinetic properties, enhancing bioavailability and reducing first-pass metabolism .

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